molecular formula C7H9BrN2O2 B13084708 2-[(3-Amino-5-bromopyridin-4-yl)oxy]ethan-1-ol

2-[(3-Amino-5-bromopyridin-4-yl)oxy]ethan-1-ol

Cat. No.: B13084708
M. Wt: 233.06 g/mol
InChI Key: IMFMWIUCJLQGEI-UHFFFAOYSA-N
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Description

2-[(3-Amino-5-bromopyridin-4-yl)oxy]ethan-1-ol is a high-purity brominated pyridine derivative designed for pharmaceutical research and development. This compound features a unique molecular structure with both an amino group and a bromine atom on the pyridine ring, which is further functionalized with a hydroxyethoxy chain. This specific arrangement provides multiple sites for chemical modification, making it a valuable intermediate in medicinal chemistry . The structural motifs present in this compound—specifically the bromopyridine and amino groups—are frequently employed in the synthesis of biologically active molecules targeting various disease pathways. While the exact mechanism of action for this specific compound requires further research, molecules containing similar bromopyridine-ethanol scaffolds have demonstrated potential in the development of kinase inhibitors for autoimmune diseases and inflammatory conditions . Researchers are exploring its utility in constructing more complex heterocyclic systems, particularly imidazo[4,5-b]pyridine derivatives, which are known to possess significant pharmacological properties . As a key synthetic building block, this compound enables researchers to pursue innovative chemical space in drug discovery projects. Its reactive handles allow for diverse transformations, including nucleophilic substitution of the bromine atom, functionalization of the amino group, and etherification or esterification of the alcohol. This compound is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult safety data sheets prior to use and handle this compound in accordance with laboratory safety protocols.

Properties

Molecular Formula

C7H9BrN2O2

Molecular Weight

233.06 g/mol

IUPAC Name

2-(3-amino-5-bromopyridin-4-yl)oxyethanol

InChI

InChI=1S/C7H9BrN2O2/c8-5-3-10-4-6(9)7(5)12-2-1-11/h3-4,11H,1-2,9H2

InChI Key

IMFMWIUCJLQGEI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)Br)OCCO)N

Origin of Product

United States

Preparation Methods

Bromination of Pyridine Derivatives

  • The starting material is usually a pyridine derivative functionalized to allow selective bromination at the 5-position and amination at the 3-position.
  • Bromination is achieved using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions to avoid over-bromination or side reactions.
  • Amination at the 3-position can be introduced either before or after bromination depending on the synthetic route, often via nucleophilic substitution or reduction of nitro precursors.

Ether Formation via O-Alkylation

  • The key step is the etherification of the hydroxyl group of ethan-1-ol with the bromopyridine derivative.
  • This is commonly done by reacting the hydroxyethyl moiety with the brominated pyridine under basic conditions, typically using potassium carbonate (K2CO3) as a base in polar aprotic solvents like dimethylformamide (DMF).
  • The reaction is often carried out at low temperatures initially (0 °C) to control reactivity, then allowed to warm to room temperature and stirred overnight to ensure completion.
  • The alkylating agent can be a bromoethanol or a protected form of ethan-1-ol to facilitate selective ether bond formation.

Purification

  • After reaction completion, the mixture is quenched with water and extracted with organic solvents such as ethyl acetate.
  • The organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
  • Final purification is achieved by silica gel column chromatography using gradients of ethyl acetate in n-heptane or dichloromethane/methanol mixtures to isolate the pure compound.

Experimental Conditions Summary Table

Step Reagents/Conditions Solvent Temperature Time Notes
Bromination N-bromosuccinimide (NBS) or Br2 Appropriate solvent (e.g., acetonitrile) 0–25 °C 1–3 hours Controlled to avoid polybromination
Amination Nucleophilic substitution or reduction Varies Room temp or reflux Several hours Amino group introduced at 3-position
O-Alkylation (ether formation) Ethan-1-ol or bromoethanol + K2CO3 DMF 0 °C to RT Overnight Base-promoted, slow addition of alkylating agent
Work-up and purification Extraction, drying, silica gel chromatography Ethyl acetate, n-heptane, DCM/MeOH Ambient Gradient elution for purity

Analytical Characterization (Supporting Research Findings)

  • NMR Spectroscopy: Confirms the presence of aromatic protons, amino group, and ethoxy linkage. Characteristic chemical shifts for the pyridine ring and hydroxyl methylene protons are observed.
  • Mass Spectrometry: Molecular ion peak consistent with C7H9BrN2O2 confirms molecular weight (233.06 g/mol).
  • Chromatography: High-performance liquid chromatography (HPLC) is used to assess purity; gas chromatography-mass spectrometry (GC-MS) can confirm structural integrity.
  • InChIKey and SMILES: Used for database confirmation and computational studies (e.g., InChIKey IMFMWIUCJLQGEI-UHFFFAOYSA-N).

Research Notes and Considerations

  • The regioselectivity of bromination and amination is critical to obtain the correct substitution pattern on the pyridine ring.
  • The choice of base and solvent in the O-alkylation step affects yield and selectivity; potassium carbonate in DMF is preferred for mild conditions and good solubility.
  • Microwave-assisted synthesis has been reported in related pyridine derivatives to accelerate reaction times, although specific data for this compound is limited.
  • Protecting groups may be necessary if other reactive functional groups are present during synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 5 undergoes nucleophilic displacement under transition metal catalysis, enabling cross-coupling and functionalization.

Table 1: Nucleophilic Substitution Examples

Reaction TypeReagents/ConditionsProductYieldSource
Suzuki-Miyaura CouplingPd(PPh₃)₄, Na₂CO₃, aryl boronic acid, DMF/THF (75°C)Aryl-substituted pyridine derivatives60–85%
Buchwald-Hartwig AminationPd(dba)₂, Xantphos, amine, KOtBu, toluene (110°C)Amino-functionalized pyridine derivatives70–90%
SNAr with AlkoxidesK₂CO₃, alcohol, DMF (80°C)Ether-linked pyridine analogs65–78%

Mechanistic Insight :
The bromine’s electronegativity polarizes the C–Br bond, facilitating oxidative addition with palladium(0) in cross-couplings. Steric hindrance from the amino and ethanolic hydroxyl groups influences regioselectivity.

Ether Cleavage and Functionalization

The ethanolic hydroxyl group participates in acid- or base-mediated transformations.

Table 2: Ether-Related Reactions

Reaction TypeReagents/ConditionsProductYieldSource
Acidic CleavageHBr (48%), reflux3-Amino-5-bromopyridin-4-ol82%
AlkylationR-X (alkyl halide), NaH, THF (0°C to RT)Alkoxy-ethanol derivatives55–70%
AcylationAcCl, pyridine, CH₂Cl₂ (0°C)Acetylated ethanolic chain88%

Key Observation :
Ether cleavage under acidic conditions retains the pyridine ring’s integrity, enabling access to hydroxylated intermediates for further derivatization.

Oxidation Reactions

The primary alcohol in the ethanolic chain is oxidized to carboxylic acids or ketones.

Table 3: Oxidation Pathways

Oxidizing AgentConditionsProductYieldSource
KMnO₄H₂O, 100°C2-[(3-Amino-5-bromopyridin-4-yl)oxy]acetic acid75%
CrO₃/H₂SO₄Acetone, 0°CCorresponding ketone63%

Practical Consideration :
Oxidation selectivity depends on pH and temperature, with stronger acidic conditions favoring complete oxidation to carboxylic acids.

Amino Group Reactivity

The amino group at position 3 undergoes electrophilic substitution and condensation.

Table 4: Amino Group Transformations

Reaction TypeReagents/ConditionsProductYieldSource
DiazotizationNaNO₂, HCl (0–5°C)Diazonium salt intermediates90%
Schiff Base FormationAldehyde, EtOH, RTImine derivatives78%
AcylationAc₂O, pyridineN-Acetylated pyridine85%

Synthetic Utility :
Diazonium intermediates enable Sandmeyer reactions for introducing halides or aryl groups, expanding molecular diversity.

Cross-Coupling Reactions

The bromine atom facilitates palladium-catalyzed couplings, widely used in medicinal chemistry.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Anticancer Research : The compound has been studied for its potential to inhibit cancer cell growth. Research indicates that derivatives of bromopyridine can interfere with key signaling pathways involved in tumor proliferation. For example, a study demonstrated that similar compounds reduced enzyme activity linked to cancer metabolism, leading to decreased tumor growth in vitro .
  • Neuroprotective Effects : Compounds with similar structures have shown promise in protecting dopaminergic neurons from degeneration. In models of neurodegeneration, related compounds activated protective signaling pathways, suggesting that 2-[(3-amino-5-bromopyridin-4-yl)oxy]ethan-1-ol may also exhibit neuroprotective properties .

2. Biochemical Applications

  • Enzyme Inhibition Studies : The compound is utilized in enzyme inhibition assays to explore its effects on various metabolic pathways. Its ability to act as an inhibitor or activator of specific enzymes makes it a valuable tool in biochemical research .
  • Protein-Ligand Interaction Studies : Researchers employ this compound to study interactions between proteins and ligands, which is crucial for understanding biological mechanisms and developing therapeutic agents .

3. Material Science

  • Building Block for Synthesis : The compound serves as a building block for synthesizing more complex organic molecules. It can be used in the development of new materials with specific chemical properties .

Case Studies

Case Study 1: Enzyme Inhibition
A study investigated the effects of this compound on enzymes involved in cancer metabolism. Results indicated significant inhibition of enzyme activity, leading to reduced proliferation of cancer cells in laboratory settings. This highlights the compound's potential as a therapeutic agent against cancer .

Case Study 2: Neurodegeneration Models
In experiments using induced pluripotent stem cells, compounds related to this bromopyridine derivative were shown to prevent neurodegeneration by promoting signaling pathways that protect dopaminergic neurons. This suggests that similar mechanisms could be at work for this compound, making it a candidate for further research in neuroprotective therapies .

Mechanism of Action

The compound’s mechanism of action depends on its specific application. It may interact with cellular targets, modulate signaling pathways, or exhibit other biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Comparison Table

Compound Name (CAS/Reference) Core Structure Substituents Molecular Weight Key Properties
This compound Pyridine 3-Amino, 5-Bromo, O-ethan-1-ol Not provided Polar, H-bond donor/acceptor
2-Bromopyridine (109-04-6) Pyridine 2-Bromo 158 Simple, low polarity
2-((6-Amino-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl)oxy)ethan-1-ol (174227-27-1) Bipyrimidin 6-Amino, 5-methoxyphenoxy, O-ethanol C28H16N2O6S High complexity, lipophilic
1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone Pyrazoline 4-Bromophenyl, 4-fluorophenyl Not provided Dual halogenation, moderate polarity

Key Insights

Substituent Position : Bromine at position 5 on pyridine (target compound) vs. position 2 (2-bromopyridine) alters electronic distribution, affecting reactivity in substitution reactions .

Ring Type : Pyridine-based compounds (target) are more polar than phenyl-substituted analogs (e.g., pyrazoline derivatives), influencing solubility and interaction with biological targets .

Functional Groups : The ethan-1-ol group enhances hydrophilicity compared to methoxy or halogenated phenyl groups in analogs .

Limitations

  • Experimental data (e.g., solubility, logP) for the target compound are unavailable in the provided evidence. Comparisons are based on structural inference.
  • Biological activity comparisons are omitted due to insufficient evidence.

Biological Activity

2-[(3-Amino-5-bromopyridin-4-yl)oxy]ethan-1-ol, also known by its CAS number 1702163-11-8, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structural characteristics, biological activities, relevant case studies, and research findings.

Structural Characteristics

The molecular formula of this compound is C7H9BrN2O2C_7H_9BrN_2O_2, with a molecular weight of 233.06 g/mol. The compound features a brominated pyridine ring which is known to influence its biological properties.

PropertyValue
Molecular FormulaC7H9BrN2O2
Molecular Weight233.06 g/mol
SMILESC1=C(C=NC(=C1N)OCCO)Br
InChIInChI=1S/C7H9BrN2O2/c8...

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, particularly in the realm of kinase inhibition and antimicrobial properties.

Kinase Inhibition

Kinase inhibitors are critical in cancer therapy due to their role in regulating cell proliferation and survival. A study highlighted the importance of brominated pyridine derivatives as selective inhibitors of certain kinases. While specific data on this compound is limited, its structural similarity to known kinase inhibitors suggests potential activity against targets such as mTOR and EGFR .

Antimicrobial Activity

The compound's structural features may also confer antibacterial properties. A review of related compounds demonstrated that certain pyridine derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Although direct studies on this compound are scarce, the presence of the amino group and bromine atom could enhance its interaction with bacterial enzymes or membranes .

Case Studies and Research Findings

While extensive literature specifically detailing the biological activity of this compound is limited, several related studies provide insights into its potential applications:

  • Kinase Inhibition Studies :
    • A related compound was shown to inhibit mTOR signaling pathways effectively, which is crucial for cancer treatment. The study emphasized the role of brominated derivatives in enhancing binding affinity to kinase targets .
  • Antibacterial Efficacy :
    • Research on similar compounds revealed significant antibacterial activity against Gram-negative bacteria at concentrations around 1 mM, suggesting that modifications in the pyridine ring can lead to enhanced efficacy against resistant strains .
  • Structure–Activity Relationship (SAR) :
    • Investigations into SAR have indicated that modifications on the pyridine ring, such as bromination and amino substitutions, significantly affect biological activity, including both kinase inhibition and antibacterial properties .

Q & A

Q. What statistical methods validate purity and compositional homogeneity in batch syntheses?

  • Answer :
  • PCA (Principal Component Analysis) : Analyze HPLC chromatograms across batches to identify outlier peaks.
  • Karl Fischer Titration : Quantify residual water (<0.1% w/w) to ensure solvent-free products .

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